molecular formula C14H24N4O2 B2670680 3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 1705188-85-7

3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2670680
CAS No.: 1705188-85-7
M. Wt: 280.372
InChI Key: HAHSAXDIEBOGTG-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-67-7) is a high-purity, research-grade chemical compound designed for laboratory use in biochemical screening and early-stage drug discovery. This pyrazole-urea derivative features a unique molecular architecture, integrating a tert-butyl group and a tetrahydropyran (oxan-4-yl)methyl substituent. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its versatility and presence in numerous FDA-approved drugs and bioactive molecules . Its structural profile suggests significant potential for use in pharmaceutical research, particularly in the synthesis of novel compounds and as a building block for developing targeted therapies. Researchers can utilize this compound in exploring structure-activity relationships (SAR), fragment-based drug design, and library synthesis for high-throughput screening campaigns. The incorporation of the urea functional group enhances its ability to act as a key hydrogen-bond donor and acceptor, facilitating specific interactions with biological targets. Pyrazole-sulfonamide hybrids, for instance, have demonstrated promising anticancer activity in research settings , and the pyrazole core is a established pharmacophore in several FDA-approved drugs including Celecoxib (anti-inflammatory), Encorafenib (anticancer), and Rimonabant . While the specific biological profile of this compound is under investigation, its structural features make it a valuable candidate for research focused on enzyme inhibition, receptor modulation, and hit-to-lead optimization. This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-tert-butyl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)17-13(19)16-12-8-15-18(10-12)9-11-4-6-20-7-5-11/h8,10-11H,4-7,9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHSAXDIEBOGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of a pyrazole derivative with an isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Urea Derivatives

Compound A: 1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (from )

  • Structural Features: Combines a tert-butyl-pyrazole core with a naphthalene group and a morpholinoethoxy-substituted chromene.

Compound B : 3-[4-(Hydroxymethyl)-1Н-pyrazol-3-yl]ureas (from )

  • Structural Features : Features a hydroxymethyl group at the pyrazole 4-position.
  • Key Differences : The hydroxymethyl group increases hydrophilicity compared to the oxane substituent in the target compound.
  • Biological Activity : Demonstrates antitumor and anti-inflammatory properties, suggesting the hydroxymethyl group may enhance target engagement .
Parameter Target Compound Compound A Compound B
Core Structure Pyrazole-urea Pyrazole-urea-chromene Pyrazole-urea
Key Substituents Oxane-methyl, tert-butyl Naphthalene, morpholinoethoxy Hydroxymethyl
Synthetic Route Likely Curtius rearrangement Multi-step coupling Curtius rearrangement
Bioactivity Undisclosed (presumed kinase) Kinase modulation (inferred) Antitumor, anti-inflammatory

Heterocyclic Analogues with Antimicrobial Activity

Compound C : 1,3,4-Thiadiazole derivatives (from )

  • Structural Features : Thiadiazole core with pyrazole and nitroaryl groups.
  • Biological Activity : Antimicrobial activity against E. coli and C. albicans, with four compounds showing superior efficacy .

Comparison Insight : Unlike the urea-based target compound, thiadiazoles rely on sulfur and nitro groups for bioactivity. The absence of urea reduces polar interactions but may improve membrane permeability.

Patent-Based Structural Analogues

Compound D : Pyridazine-carboxamide derivatives (from )

  • Structural Features : Combines pyridazine, tert-butyl, and morpholine groups.
  • Key Differences : The pyridazine core replaces pyrazole, altering electron distribution and binding modes.
  • Relevance : Highlights the therapeutic value of tert-butyl and morpholine groups in kinase inhibitors .

Compound E : Imidazole derivatives (from )

  • Structural Features : Imidazole core with pyrazole-methyl and phenyl groups.

Kinase Inhibitors with Pyrazole Motifs

Compound F : Encorafenib (from )

  • Structural Features : Pyrazole core with chloro, fluoro, and methanesulfonamido groups.
  • Key Differences : Sulfonamide replaces urea, prioritizing kinase ATP-binding pocket interactions.
  • Bioactivity : BRAF kinase inhibitor (molecular weight: 540 Da), demonstrating the pyrazole scaffold’s adaptability in oncology .

Key Research Findings and Trends

  • Substituent Impact : The tert-butyl group enhances steric bulk and metabolic stability, while oxane or morpholine groups improve solubility and target affinity .
  • Bioactivity Diversity : Urea derivatives (e.g., Compound B) show antitumor activity, whereas thiadiazoles (Compound C) excel in antimicrobial roles, underscoring substituent-driven applications .
  • Synthetic Challenges : Curtius rearrangement (used for Compound B) offers regioselectivity but requires careful handling of intermediates compared to thiadiazole syntheses .

Biological Activity

3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 337.41 g/mol
  • Structure : It features a tert-butyl group, a pyrazole ring, and an oxane moiety, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In a study evaluating various urea derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the observed IC₅₀ values:

Cell LineIC₅₀ (µM)
EKVX (Lung Cancer)25.9
OVCAR-4 (Ovarian Cancer)28.7
PC-3 (Prostate Cancer)15.9
MDA-MB-435 (Breast Cancer)27.9

These results indicate that the compound has selective antitumor properties, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against various pathogens. It exhibited potent activity with minimum inhibitory concentrations (MIC) as low as 0.03 µg/mL against Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

In vitro studies have indicated that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various derivatives on human cancer cell lines, revealing that this compound had superior activity compared to traditional chemotherapeutic agents .
  • Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics, showing enhanced antibacterial activity which could lead to new treatments for resistant bacterial strains .
  • Mechanistic Insights : Computational studies have provided insights into the binding interactions between the compound and its molecular targets, supporting its potential as a lead compound for drug development .

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